molecular formula C20H13ClN2O3 B3458721 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

Cat. No. B3458721
M. Wt: 364.8 g/mol
InChI Key: BFEIYRYCTHYLKL-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as CFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA belongs to the family of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The exact mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide also inhibits the activity of protein kinases, which are involved in the phosphorylation of various proteins involved in cancer cell signaling.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has some limitations for lab experiments. It is relatively expensive compared to other compounds used in cancer research, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of research is to further elucidate the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide and identify the specific enzymes and signaling pathways involved in its anti-cancer effects. Another area of research is to investigate the potential use of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, research could focus on the development of more potent and selective analogs of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide for cancer treatment.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.

properties

IUPAC Name

(E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-14-5-9-18-17(12-14)23-20(26-18)13-3-6-15(7-4-13)22-19(24)10-8-16-2-1-11-25-16/h1-12H,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEIYRYCTHYLKL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

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